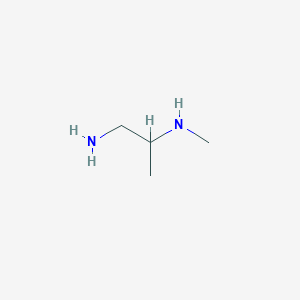

(1-Aminopropan-2-yl)(methyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(1-Aminopropan-2-yl)(methyl)amine” is a compound with the CAS Number: 116577-09-4 . It has a molecular weight of 102.18 and is typically in liquid form . This compound has received increasing interest in recent years due to its various biological and chemical properties.

Synthesis Analysis

The synthesis of amines like “this compound” can be achieved through several methods. One such method involves the reduction of nitriles or amides and nitro compounds . Other methods include SN2 reactions of alkyl halides with ammonia and other amines, nucleophilic attack by an azide ion on an alkyl halide followed by reduction of the azide so formed, and alkylation of potassium phthalimide followed by hydrolysis of the N-alkyl phthalimide so formed .Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclopentane fused to a benzene ring .Chemical Reactions Analysis

Amines like “this compound” are good nucleophiles and can react with sulfonyl groups to form sulfonamides . They can also undergo the Hofmann elimination reaction, where an amine is completely methylated by reaction with an excess amount of iodomethane to produce the corresponding quaternary ammonium salt .Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 102.18 . The compound is stored at room temperature .Scientific Research Applications

Lewis Acid-Catalyzed Ring-Opening Reactions

The Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles, including (1-Aminopropan-2-yl)(methyl)amine, has been demonstrated as a crucial process in organic synthesis. This reaction proceeds at room temperature and maintains the enantiomeric purity of the cyclopropane, making it a valuable method for producing enantioselective compounds like serotonin/norepinephrine reuptake inhibitors (Lifchits & Charette, 2008).

CO2 Capture and Solvent Performance

This compound, known as 2-amino-2-methylpropanol (AMP), has shown promise as an efficient absorbent for CO2 capture. AMP's performance in absorption/desorption loops was numerically studied and compared to monoethanolamine (MEA). Results indicated that AMP could potentially reduce the energy requirements and solvent consumption of CO2 capture units significantly (Hüser, Schmitz, & Kenig, 2017).

Synthesis of Key Pharmaceutical Intermediates

This compound serves as a critical intermediate in synthesizing various pharmaceuticals. For instance, its role in the stereoselective process of preparing premafloxacin, an antibiotic for veterinary use, highlights its importance in developing efficient and practical synthetic routes (Fleck et al., 2003).

Safety and Hazards

Future Directions

“(1-Aminopropan-2-yl)(methyl)amine” has received increasing interest in recent years due to its various biological and chemical properties. This suggests that it may have potential applications in various fields, although specific future directions are not mentioned in the search results.

Relevant Papers One relevant paper discusses the transaminase-mediated synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . The paper reports the application of immobilised whole-cell biocatalysts with ®-transaminase activity for the synthesis of novel disubstituted 1-phenylpropan-2-amines .

Mechanism of Action

Target of Action

Amines, in general, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

Amines typically interact with their targets through processes such as hydrogen bonding or ionic interactions .

Biochemical Pathways

Amines can participate in a variety of biochemical reactions, including transamination processes .

Pharmacokinetics

Amines are generally well-absorbed and can be metabolized through various pathways, including oxidation, methylation, and conjugation .

Result of Action

The effects of amines can vary widely depending on their specific structures and the biological targets they interact with .

Action Environment

Factors such as pH, temperature, and the presence of other molecules can affect the activity and stability of amines .

Biochemical Analysis

Biochemical Properties

The nature of these interactions can vary widely, depending on the specific properties of the amine and the biomolecules it interacts with .

Cellular Effects

Amines can influence cell function in a variety of ways, including impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Amines can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

It is known that amines can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

Amines can interact with various transporters and binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

Amines can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

properties

IUPAC Name |

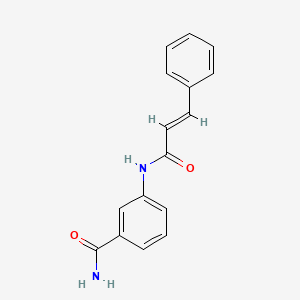

2-N-methylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GINJNNGWMNSBIG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)NC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6089-40-3 |

Source

|

| Record name | (1-aminopropan-2-yl)(methyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

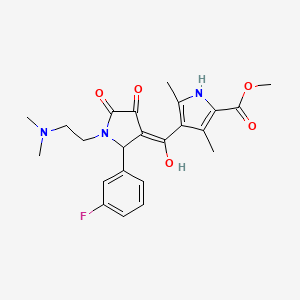

![4-[3-(2-Chloro-4-fluorophenoxy)-1-[1-(furan-2-carbonyl)piperidin-4-yl]-4-oxoazetidin-2-yl]benzonitrile](/img/structure/B2573626.png)

![3-[Benzyl(methyl)amino]-6-fluorothiochromen-4-one](/img/structure/B2573627.png)

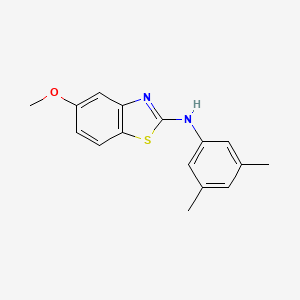

![3,4-dimethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2573628.png)

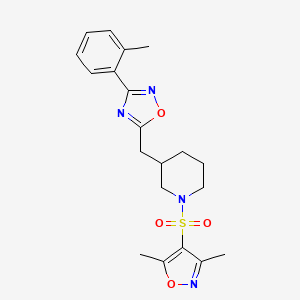

![3-(cyclohexylmethyl)-8,9-dimethoxy-5-[(4-methoxybenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2573629.png)

![3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-2-one](/img/structure/B2573632.png)

![N-(4-(tert-butyl)thiazol-2-yl)-6-methoxybenzo[d]thiazol-2-amine](/img/structure/B2573641.png)